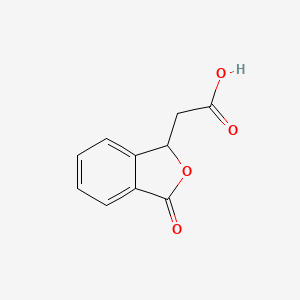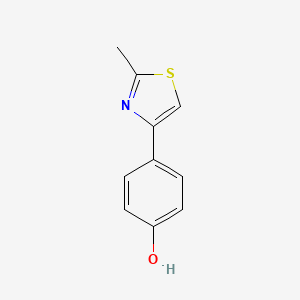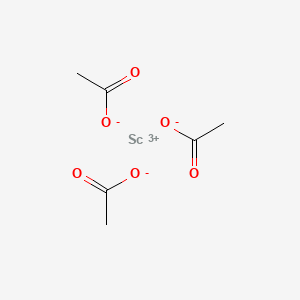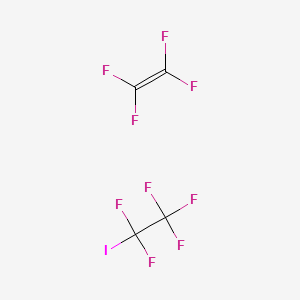
trans-1,2-Diméthylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,2-Dimethylcyclohexane: is an organic compound belonging to the class of cycloalkanes. It is a stereoisomer of 1,2-dimethylcyclohexane, where the two methyl groups are positioned on opposite sides of the cyclohexane ring. This compound is of interest due to its unique conformational properties and its applications in various fields of chemistry.
Applications De Recherche Scientifique
trans-1,2-Dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and stereochemistry of cycloalkanes.
Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the synthesis of other complex organic compounds.
Mécanisme D'action
Mode of Action
The mode of action of trans-1,2-Dimethylcyclohexane is largely determined by its molecular structure. In trans-1,2-Dimethylcyclohexane, both methyl groups are located on opposite sides of the cyclohexane ring . This compound has two chair conformations: one with both methyl groups in axial positions and the other with both in equatorial positions . The conformer with both methyl groups equatorial has no 1,3-diaxial interactions, but there is still 3.8 kJ/mol of strain created by a gauche interaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-1,2-Dimethylcyclohexane can be synthesized through several methods, including:
Hydrogenation of 1,2-Dimethylcyclohexene: This method involves the catalytic hydrogenation of 1,2-dimethylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions.
Grignard Reaction: Another method involves the reaction of cyclohexanone with methylmagnesium bromide (a Grignard reagent) followed by acid work-up to yield trans-1,2-dimethylcyclohexane.
Industrial Production Methods: Industrial production of trans-1,2-dimethylcyclohexane typically involves the catalytic hydrogenation method due to its efficiency and scalability. The process is carried out in large reactors under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: trans-1,2-Dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Although already a reduced form, further reduction can be carried out under specific conditions to study its behavior.
Substitution: Halogenation reactions can occur, where one or both methyl groups are substituted with halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Formation of ketones (e.g., 1,2-dimethylcyclohexanone) or carboxylic acids (e.g., 1,2-dimethylcyclohexane-1,2-dicarboxylic acid).
Substitution: Formation of halogenated derivatives (e.g., 1-chloro-2-methylcyclohexane).
Comparaison Avec Des Composés Similaires
cis-1,2-Dimethylcyclohexane: The cis isomer where both methyl groups are on the same side of the ring.
1,1-Dimethylcyclohexane: Both methyl groups are attached to the same carbon atom.
1,3-Dimethylcyclohexane: Methyl groups are positioned on the 1st and 3rd carbon atoms of the cyclohexane ring.
Uniqueness of trans-1,2-Dimethylcyclohexane: trans-1,2-Dimethylcyclohexane is unique due to its trans configuration, which results in different steric and electronic properties compared to its cis isomer. This configuration leads to distinct conformational preferences and reactivity patterns, making it a valuable compound for studying stereochemistry and conformational analysis.
Propriétés
Numéro CAS |
6876-23-9 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
KVZJLSYJROEPSQ-YUMQZZPRSA-N |
SMILES |
CC1CCCCC1C |
SMILES isomérique |
C[C@H]1CCCC[C@@H]1C |
SMILES canonique |
CC1CCCCC1C |
Point d'ébullition |
125.76666666666699 °C |
melting_point |
-69.95 °C |
| 203319-65-7 6876-23-9 |
|
Pictogrammes |
Flammable; Irritant; Health Hazard |
Pression de vapeur |
15.96 mmHg |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of trans-1,2-Dimethylcyclohexane is C8H16, and its molecular weight is 112.21 g/mol. []
A: 13C NMR spectroscopy has proven useful in distinguishing trans-1,2-Dimethylcyclohexane from its cis isomer and other related compounds. [, ]
A: Trans-1,2-Dimethylcyclohexane exists as a liquid at room temperature. []
A: Yes, sphalerite (ZnS) has been shown to catalyze the isomerization of trans-1,2-Dimethylcyclohexane to its cis isomer under hydrothermal conditions. [] This reaction is highly specific, with sphalerite acting as a heterogeneous catalyst for the activation of a single carbon-hydrogen bond. []
A: Yes, atomistic simulations have been conducted to investigate this possibility. [] While the simulations showed strong adsorption of trans-1,2-Dimethylcyclohexane enantiomers within the nanotubes, the energy differences between adsorbed enantiomers were negligible, suggesting limited enantiospecificity. []
A: Atomistic and lattice models have been employed to study this phenomenon. [] Results indicate that thermal roughening reduces the differences in enantiospecificity between various chiral Pt surfaces vicinal to (111). [] This suggests that if a chiral adsorbate like trans-1,2-Dimethylcyclohexane is not enantiodiscriminated on one wide-terrace surface near (111), it is unlikely to be enantiodiscriminated on other similar surfaces. []
A: Similar to other alkylcyclohexanes, the solubility of trans-1,2-Dimethylcyclohexane in water increases with increasing temperature. [, ] For instance, raising the temperature from 30 °C to 180 °C increases the solubility by approximately 40 times. []
A: Studies have shown that the solubility of water in alkylcyclohexanes increases with the number of carbon atoms in the molecule. []
A: A solid-phase extraction method has been developed specifically for this purpose. []
A: Single-pulse shock tube experiments have identified trans-1,2-dimethylcyclohexane, 1-octene, and (cis + trans)-2-octene as the primary products of trans-1,2-Dimethylcyclohexane pyrolysis at temperatures between 1100 and 1200 K and a pressure of approximately 2.5 atm. [] The presence of the octene isomers suggests internal disproportionation reactions occur during pyrolysis. []
A: Mass spectrometric and radiolytic studies have investigated this rearrangement, demonstrating that mixtures of 2,2-dimethylcyclohexanone and 1-acetyl-1-methylcyclopentane are formed when product isomerization is inhibited. [] The relative rates of ring contraction and methyl/hydroxyl group migration are influenced by the stereochemistry of the starting diol (cis or trans). [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1581354.png)









![Disodium;5-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1581371.png)
![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)

